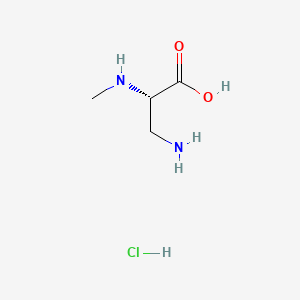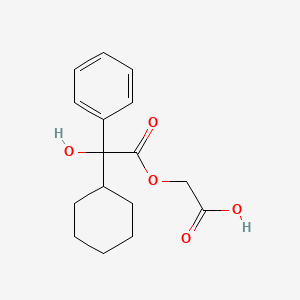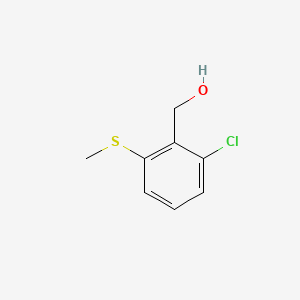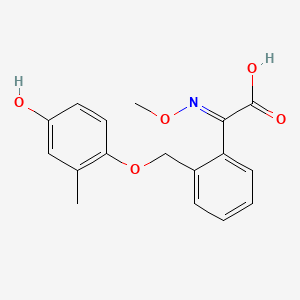![molecular formula C24H32O8 B584555 (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid CAS No. 1260231-06-8](/img/structure/B584555.png)
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Overview
Description
A labeled metabolite of Estradiol.
Scientific Research Applications
Crystal Structure and Conformation
The compound's crystal structure has been a subject of interest in various studies. For example, Zhang et al. (2012) isolated a structurally similar compound from the roots of Periploca sepium Bunge, a traditional Chinese medicinal herb. This compound's crystal structure revealed a unique conformation with three six-membered rings in chair conformations and a five-membered lactone ring adopting an essentially planar conformation, connected into helical chains by hydrogen bonds and weak interactions (Yu-wei Zhang, Y. Bao, Yin Wu, Chun-lei Yu, & Yuxin Li, 2012).
Chemical Synthesis and Modification
Research has also focused on the chemical synthesis and modification of similar compounds. In a study by Kitchin and Stoodley (1973), the reduction of a related compound was explored, highlighting the intricate steps involved in its chemical transformation. This type of research is crucial for understanding the compound's chemical behavior and potential applications in synthetic chemistry (J. Kitchin & R. J. Stoodley, 1973).
Inhibitory Properties in Biochemical Processes
Djigoué et al. (2012) studied two androsterone derivatives, which are structurally similar to the compound . Their research focused on these derivatives as inhibitors of androgen biosynthesis, demonstrating the potential of such compounds in biochemical and pharmaceutical applications (G. Djigoué, M. Simard, L. Kenmogne, & D. Poirier, 2012).
Solubility Studies
Mechanism of Action
Target of Action
The primary target of 17|A-Estradiol-3-|A-D-glucuronide-d3, also known as Estradiol 3-glucuronide, is the estrogen receptor . This compound is a naturally occurring and endogenous estrogen conjugate, specifically the C3 glucuronide conjugate of estradiol, the major estrogen in the body .
Mode of Action
Estradiol 3-glucuronide interacts with its targets by being deconjugated into the corresponding free estrogens by β-glucuronidase in tissues that express this enzyme, such as the mammary gland . As a result, estrogen glucuronides have estrogenic activity via conversion into estrogens .
Biochemical Pathways
Estradiol 3-glucuronide is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid . It is eventually excreted in urine and bile . This compound is a part of the estrogen metabolism pathway, where it serves as a means to reduce the hormonal activity of estradiol and aid in its elimination .
Pharmacokinetics
The pharmacokinetics of 17|A-Estradiol-3-|A-D-glucuronide-d3 involves its formation from estradiol in the liver, followed by its excretion in urine and bile . It has much higher water solubility than unconjugated estrogens like estradiol . This property influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability.
Result of Action
The action of 17|A-Estradiol-3-|A-D-glucuronide-d3 results in estrogenic activity via its conversion into estrogens . This conversion occurs in tissues that express the enzyme β-glucuronidase, such as the mammary gland . The resulting free estrogens can then bind to and activate estrogen receptors, leading to the various cellular and molecular effects associated with estrogen signaling.
Action Environment
The action of 17|A-Estradiol-3-|A-D-glucuronide-d3 can be influenced by various environmental factors. For instance, the presence and activity level of the enzyme β-glucuronidase in various tissues can affect the degree of conversion of this compound into free estrogens . Additionally, factors affecting the function of the liver, where this compound is formed from estradiol, can also influence its levels and activity .
Biochemical Analysis
Biochemical Properties
The compound, 17|A-Estradiol-3-|A-D-glucuronide-d3, is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid and is eventually excreted in urine and bile . It interacts with enzymes such as UDP-glucuronosyltransferase and β-glucuronidase . These interactions involve the attachment and removal of glucuronic acid, respectively .
Cellular Effects
17|A-Estradiol-3-|A-D-glucuronide-d3 influences cell function by acting as a substrate for transport proteins like multidrug resistance protein 2 (MRP2) . It can affect cell signaling pathways and gene expression indirectly through its conversion into estradiol .
Molecular Mechanism
The molecular mechanism of 17|A-Estradiol-3-|A-D-glucuronide-d3 involves its conversion into estradiol by β-glucuronidase in tissues that express this enzyme . This conversion allows it to exert its effects at the molecular level, including binding interactions with estrogen receptors and changes in gene expression .
Temporal Effects in Laboratory Settings
As a glucuronide conjugate of estradiol, it is likely to be stable under physiological conditions .
Metabolic Pathways
17|A-Estradiol-3-|A-D-glucuronide-d3 is involved in the glucuronidation pathway, where it is formed from estradiol by the action of UDP-glucuronosyltransferase . It can also be converted back into estradiol by the action of β-glucuronidase .
Transport and Distribution
The transport and distribution of 17|A-Estradiol-3-|A-D-glucuronide-d3 within cells and tissues involve transport proteins like MRP2 . It is excreted in urine and bile, indicating its distribution to these fluids .
Subcellular Localization
The subcellular localization of 17|A-Estradiol-3-|A-D-glucuronide-d3 is likely to be within the cytoplasm, where it can be converted into estradiol by β-glucuronidase
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1/i7D2,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOHJTRCBBDUOW-NCKPPFHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747722 | |
| Record name | (17beta)-17-Hydroxy(16,16,17-~2~H_3_)estra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260231-06-8 | |
| Record name | (17beta)-17-Hydroxy(16,16,17-~2~H_3_)estra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-](/img/no-structure.png)


![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate](/img/structure/B584481.png)


